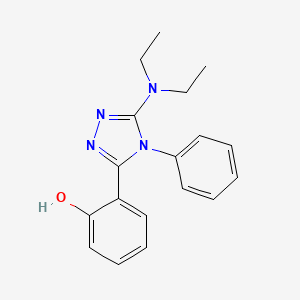

2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of phenols and triazoles. This compound is known for its unique chemical structure, which combines a phenol group with a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps. One common method includes the reaction of p-N,N-diethylamino salicylaldehyde with substituted o-phenylenediamine or o-aminophenol. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve scalable and green synthesis methods. For instance, the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent is a highly efficient protocol . This method is advantageous due to its mild reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Nitration using dilute nitric acid or halogenation using bromine in acetic acid are typical conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Reduced triazole derivatives.

Substitution: Nitro or halogenated phenol derivatives.

Scientific Research Applications

2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials, such as UV stabilizers and laser dyes.

Mechanism of Action

The mechanism of action of 2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the triazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol

- 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol

- 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol

Uniqueness

2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is unique due to its combination of a phenol group with a triazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules .

Biological Activity

2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol, commonly referred to as a triazole derivative, has garnered attention for its potential biological activities. This compound integrates a phenolic group with a triazole moiety, suggesting diverse interactions with biological targets. The following sections detail its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O, with a molecular weight of 308.4 g/mol. Its structure includes a diethylamino group that enhances solubility and potentially influences its biological interactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O |

| Molecular Weight | 308.4 g/mol |

| SMILES | CCN(CC)C1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O |

| InChI | InChI=1S/C18H20N4O/c1-3-21(4-2)18-20-19... |

Synthesis

The synthesis of this compound typically involves multi-step procedures starting from accessible precursors. A common synthetic route includes:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the diethylamino group via nucleophilic substitution.

- Final modification to incorporate the phenolic group.

Purification techniques such as crystallization or chromatography are employed to isolate high-purity products suitable for biological testing.

Biological Activities

Research indicates that compounds containing triazole rings possess various pharmacological properties, including:

Antimicrobial Activity

Triazole derivatives are known to exhibit significant antimicrobial effects. Studies have shown that this compound interacts with bacterial enzymes and disrupts cell wall synthesis.

Antifungal Activity

Similar to other triazoles, this compound demonstrates antifungal properties by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

Anticancer Activity

Preliminary studies suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Molecular docking studies indicate favorable binding affinities to key targets involved in tumor growth.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related triazole compounds:

- Anticonvulsant Activity : Research involving structurally similar triazole derivatives demonstrated efficacy in protecting against convulsions induced by pentylenetetrazole in animal models. For instance, a study reported that certain triazole derivatives exhibited comparable or superior anticonvulsant effects compared to standard treatments like diazepam .

- Molecular Docking Studies : Advanced computational studies have been conducted to explore the binding interactions of this compound with various biological targets. These studies reveal critical insights into its mechanism of action and potential therapeutic applications .

- Comparative Analysis : A comparative analysis with other triazole derivatives highlighted the unique pharmacological profiles of compounds featuring both phenolic and triazole functionalities. This dual capability enhances their chemical versatility and biological interaction potential .

Properties

CAS No. |

82619-87-2 |

|---|---|

Molecular Formula |

C18H20N4O |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

2-[5-(diethylamino)-4-phenyl-1,2,4-triazol-3-yl]phenol |

InChI |

InChI=1S/C18H20N4O/c1-3-21(4-2)18-20-19-17(15-12-8-9-13-16(15)23)22(18)14-10-6-5-7-11-14/h5-13,23H,3-4H2,1-2H3 |

InChI Key |

GLHMFFIHPQMXNL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.